1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
1-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole-4-carboxamide core with distinct substituents. The triazole ring is substituted at position 1 with a [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl group and at position 5 with a methyl group. The carboxamide moiety is linked to a 2,3-dimethylphenyl group.
The 2,3-dimethylphenyl substituent on the amide may influence steric interactions in biological targets. Although direct biological data for this compound are unavailable in the provided evidence, structurally analogous 1,2,3-triazole-4-carboxamides demonstrate antiproliferative activity against cancer cell lines (e.g., renal, CNS, and lung cancers) .
Properties
IUPAC Name |
1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,3-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-13-6-5-7-19(14(13)2)25-22(30)21-15(3)29(28-27-21)12-20-16(4)31-23(26-20)17-8-10-18(24)11-9-17/h5-11H,12H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILNAUKMPJVWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include anhydrous aluminum chloride, palladium catalysts, and various organic solvents .
Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are increasingly being adopted.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially on the chlorophenyl group, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Heterocyclic Core Variations: The target compound’s oxazole differs from isoxazole (LELHOB) or benzoisoxazole () in electronic and steric properties. Benzoisoxazole-containing analogues () exhibit extended aromatic systems, which may enhance π-π stacking but reduce solubility .
Substituent Impact: The 4-chlorophenyl group on the oxazole (target) vs. 3-phenyl on isoxazole (LELHOB) influences steric bulk and electronic effects. Chlorine’s electronegativity may enhance interactions with hydrophobic protein pockets .
Triazole Modifications :
Key Observations:
- Synthesis : Most analogues employ amide coupling (e.g., EDCI/HOBt) or click chemistry for triazole formation. Yields for similar compounds range from 62% to 93% .
- Physicochemical Properties : Higher molecular weights (e.g., ~436.9 for the target) compared to simpler analogues (e.g., 340.8 for ) suggest reduced solubility, which may require formulation optimization .
Biological Activity
The compound 1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (referred to as Compound A ) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes:
- Oxazole and Triazole rings : These heterocyclic compounds are known for their diverse biological activities.
- Chlorophenyl and Dimethylphenyl groups : These substituents contribute to the lipophilicity and biological interactions of the compound.
The molecular formula for Compound A is , with a molecular weight of approximately 420.93 g/mol.
Antimicrobial Activity
Recent studies have indicated that Compound A exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 16 |
Anti-inflammatory Effects
Compound A has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it significantly reduced edema and inflammatory cytokine levels. The compound inhibited the expression of COX-2, a key enzyme in the inflammatory pathway, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Anticancer Properties
Research has explored the anticancer potential of Compound A. In cell line studies, it was shown to induce apoptosis in cancer cells through the activation of caspase pathways. Notably, it demonstrated selective toxicity towards cancer cells while sparing normal cells.
The biological activities of Compound A can be attributed to its ability to interact with various molecular targets:
- COX Inhibition : By inhibiting cyclooxygenase enzymes, it reduces prostaglandin synthesis, leading to decreased inflammation.
- Apoptotic Pathways : Activation of caspases suggests that Compound A may engage intrinsic apoptotic pathways in cancer cells.
- Gene Expression Modulation : Differentially expressed genes following treatment with Compound A indicate its role in modulating key signaling pathways involved in inflammation and cell survival.
Case Studies
- In Vivo Studies on Inflammation : An experiment involving rats with induced paw edema showed that administration of Compound A at doses of 10 mg/kg reduced swelling by approximately 50% compared to control groups.
- Cancer Cell Line Research : In studies using human breast cancer cell lines (MCF-7), Compound A treatment resulted in a significant reduction in cell viability (IC50 = 15 µM), highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
